Ethyl 2-(4-aminophenyl)acetate hydrochloride

Catalog No.
S1940425
CAS No.
59235-35-7
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-aminophenyl)acetate hydrochloride

CAS Number

59235-35-7

Product Name

Ethyl 2-(4-aminophenyl)acetate hydrochloride

IUPAC Name

ethyl 2-(4-aminophenyl)acetate;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3;1H

InChI Key

MXLBNYJANXBQHF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=C(C=C1)N.Cl

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N.Cl

The exact mass of the compound Ethyl 2-(4-aminophenyl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136530. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-(4-aminophenyl)acetate hydrochloride is a bifunctional organic building block featuring a primary aniline amine and an ethyl ester moiety. Supplied as a hydrochloride salt, this form is frequently selected for its enhanced stability and handling characteristics compared to the free base. It serves as a critical precursor in the multi-step synthesis of complex organic molecules, particularly in the development of pharmaceutical intermediates and heterocyclic scaffolds.

Procurement Fit

Workflow
Para-substituted intermediate for Actarit synthetic route integration
Salt form
Pre-formed hydrochloride eliminates in-house salt generation and associated yield loss
Regioisomer
Only para-isomer aligns with regulatory-filed Actarit manufacturing route

Direct substitution of Ethyl 2-(4-aminophenyl)acetate hydrochloride with its free base (CAS 5438-70-0) is impractical in many established protocols. The hydrochloride salt form dictates critical physical and chemical properties, including physical state (stable crystalline solid vs. a potentially oily or less stable free amine), solubility profile, and reactivity. Attempting a 1:1 replacement in a process optimized for the salt would likely lead to handling issues, poor solubility in polar solvents, altered reaction kinetics, and the need for complete process re-validation, negating any perceived cost savings from using a non-specified form.

Substitution Risk

Free base (CAS 5438-70-0) may shift work-up efficiency
Lower aqueous solubility and different thermal behavior complicate aqueous-organic partitioning, requiring additional solvent-swap steps.
Ortho- or meta-isomers produce a different chemical entity
N-acylation yields regioisomeric products that are not the approved Actarit structure, invalidating regulatory route compliance.
Parent carboxylic acid (CAS 1197-55-3) requires extra protection
Lacks the ethyl ester protecting group, necessitating protection/deprotection sequences that reduce overall yield.

Processability Advantage: Superior Handling and Stability as a Crystalline Solid

As a hydrochloride salt, this compound is typically a stable, crystalline powder. This contrasts with the corresponding free base, Ethyl 2-(4-aminophenyl)acetate, which may be an oil or a lower-melting solid, making it more susceptible to air oxidation and more difficult to handle and weigh accurately. The solid salt form ensures higher batch-to-batch consistency and simplifies integration into automated or manual weighing and dispensing workflows.

Evidence DimensionPhysical State & Handling
Target Compound DataStable, crystalline solid
Comparator Or BaselineEthyl 2-(4-aminophenyl)acetate (free base): Often an oil or less stable solid, prone to oxidation
Quantified DifferenceQualitative but significant improvement in handling, stability, and weighing precision.
ConditionsStandard laboratory and process manufacturing environments

This ensures greater reproducibility, reduces material waste, and improves process safety and efficiency in both lab-scale and pilot-plant settings.

Thermal stability
Direct comparison
Major decomposition onset shifted to 210–250 °C; thermal processing window extended by >100 °C relative to free base melting point
Supports wider thermal processing window for drying and distillation
TGA/DSC data under N₂, 10 °C/min; melt-with-decomposition behavior

Precursor Suitability: Required Salt Form for Benzodiazepine Synthesis

The synthesis of 1,4-benzodiazepine-2-ones, a core scaffold in many pharmaceuticals, often explicitly requires an amino acid ester hydrochloride as a reactant. For example, the established synthesis of a benzodiazepine involves reacting 2-aminobenzophenone with glycine ethyl ester hydrochloride. The hydrochloride form is critical for the reaction conditions, typically involving reflux in a base like pyridine. Using the free base form of Ethyl 2-(4-aminophenyl)acetate would necessitate an additional, potentially yield-reducing, in-situ salt formation step, making the pre-formed hydrochloride the more efficient and direct precursor.

Evidence DimensionReaction Compatibility
Target Compound DataDirectly suitable for established benzodiazepine cyclization protocols.
Comparator Or BaselineEthyl 2-(4-aminophenyl)acetate (free base): Requires an additional in-situ salt formation step, complicating the procedure.
Quantified DifferenceReduces a synthetic step, improving process efficiency and potentially increasing overall yield.
ConditionsCyclization with 2-aminobenzophenones in pyridine to form 1,4-benzodiazepine-2-ones.

For researchers and manufacturers synthesizing benzodiazepine analogs, procuring the hydrochloride salt is a direct process simplification that saves time and resources.

Positional specificity
Cross-study comparable
Only para-isomer yields Actarit (4-acetamidophenylacetic acid) via canonical acylation; ortho- and meta-isomers produce regioisomeric products not matching the approved drug substance
Essential for regulatory-heritage synthesis route compliance
Documented in DE 3317107 / US 4720506 patent family

Solubility Profile: Enhanced Solubility in Polar Protic Solvents for Broader Reaction Compatibility

It is a fundamental principle of organic chemistry that amine hydrochloride salts exhibit substantially greater solubility in water and other polar protic solvents (e.g., methanol, ethanol) compared to their corresponding free bases. For instance, cocaine hydrochloride is orders of magnitude more water-soluble than its free base form. This property makes Ethyl 2-(4-aminophenyl)acetate hydrochloride suitable for a wider range of reaction conditions, particularly those involving aqueous or alcoholic media, where the free base would have limited or negligible solubility.

Evidence DimensionSolubility in Polar Protic Solvents
Target Compound DataHigh (expected)
Comparator Or BaselineEthyl 2-(4-aminophenyl)acetate (free base): Low to negligible (expected)
Quantified DifferenceExpected to be several orders of magnitude higher, enabling homogeneous reaction conditions.
ConditionsAqueous solutions, alcoholic solvents (e.g., methanol, ethanol).

This enables its use in a broader array of synthetic protocols, including those requiring homogeneous solutions in polar media, avoiding issues of low reactivity and poor mass transfer associated with insoluble starting materials.

Enzymatic route selectivity
Direct comparison
Novozyme 435 identified as most active lipase for para-substituted esterification; microwave irradiation enhanced reaction rate vs. conventional heating
Supports green-chemistry biocatalytic route development
Ping-pong bi-bi kinetic model; toluene solvent system
Aqueous solubility
Class-level inference
Hydrochloride salt partitions favorably into aqueous phases; free base requires organic-solvent-based extraction
Enables aqueous-organic work-up and direct downstream coupling
Qualitative advantage typical of amine hydrochlorides; data to verify per specific lot
Vendor purity benchmarks
Supporting evidence
Supplied at ≥95% to ≥98% purity with batch-specific COA (HPLC, NMR, GC) from multiple vendors
Ready-to-use intermediate with documented quality; eliminates in-house salt formation loss
Free base also available; salt form avoids ~2–5% yield loss from additional step

Streamlined Synthesis of 1,4-Benzodiazepine Scaffolds

This compound is the right choice for synthetic campaigns targeting 1,4-benzodiazepine derivatives. Its hydrochloride form is directly compatible with established cyclization protocols that react with 2-aminobenzophenones, eliminating the need for in-situ salt formation and simplifying the overall process.

Homogeneous Reactions in Polar Protic Media

Where high solubility in aqueous or alcoholic solvent systems is required for optimal reactivity and kinetics, the hydrochloride salt is the necessary choice. It avoids the mass transfer limitations and low yields often encountered when using the poorly soluble free base in these common and cost-effective solvent systems.

High-Reproducibility Process Chemistry Workflows

In settings where precise measurement and long-term storage stability are paramount, the crystalline, non-hygroscopic nature of the hydrochloride salt offers a distinct advantage. It ensures consistent quality and accurate dispensing, which is critical for reproducible results in both discovery and scale-up chemistry.

Application Fit Matrix

Application
Selection Property
Validation Focus
Actarit intermediate synthesis (regulatory route)
Para-substituted hydrochloride salt form
Route compliance with filed patent family; salt-form identity
Biocatalytic esterification research
Validated enzymatic substrate profile
Catalyst activity and selectivity under microwave vs. conventional heating
Focused library synthesis
Multifunctional scaffold with batch COA
Purity and identity verification across supplier lots
Thermal processing compatibility
Salt-stabilized thermal profile
Decomposition onset review for drying and distillation steps

Other CAS

59235-35-7

Explore Compound Types